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Compound of Interest

Compound Name:
2-Dimethylamino-6-

fluorobenzonitrile

Cat. No.: B1301773 Get Quote

An In-depth Technical Guide to 2-
Dimethylamino-6-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and

potential biological properties of 2-Dimethylamino-6-fluorobenzonitrile. The information is

intended to support research, development, and application of this compound in various

scientific fields, particularly in medicinal chemistry and drug discovery.

Core Chemical and Physical Properties
2-Dimethylamino-6-fluorobenzonitrile is a substituted aromatic nitrile with the molecular

formula C₉H₉FN₂.[1] Its chemical structure incorporates a benzene ring functionalized with a

dimethylamino group, a fluorine atom, and a nitrile group. These functional groups are

expected to influence its reactivity, polarity, and biological activity.

Table 1: Physical and Chemical Properties of 2-Dimethylamino-6-fluorobenzonitrile
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Property Value Source

CAS Number 96994-73-9 [1]

Molecular Formula C₉H₉FN₂ [1]

Molecular Weight 164.18 g/mol [1]

Predicted XlogP 1.9 [2]

Predicted Boiling Point 321.7 ± 27.0 °C Estimated based on[3]

Predicted Density 1.13 ± 0.1 g/cm³ Estimated based on[3]

Appearance Solid (predicted) ---

Solubility
Insoluble in water (predicted),

soluble in organic solvents.
---

Note: Predicted values are computationally derived and should be confirmed by experimental

analysis.

Experimental Protocols
Synthesis of 2-Dimethylamino-6-fluorobenzonitrile
A plausible synthetic route for 2-Dimethylamino-6-fluorobenzonitrile involves the nucleophilic

aromatic substitution of a suitable di-substituted fluorinated precursor. A general protocol is

outlined below, based on the synthesis of related dialkylamino-substituted aromatic

compounds.[4][5][6][7]

Reaction Scheme:

2,6-Difluorobenzonitrile

2-Dimethylamino-6-fluorobenzonitrile

Nucleophilic Aromatic Substitution

Dimethylamine
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Figure 1: Proposed synthetic workflow for 2-Dimethylamino-6-fluorobenzonitrile.

Materials:

2,6-Difluorobenzonitrile

Dimethylamine (solution in THF or as a gas)

Aprotic polar solvent (e.g., DMSO, DMF)

Base (e.g., K₂CO₃, Et₃N)

Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

To a solution of 2,6-difluorobenzonitrile in an aprotic polar solvent, add a suitable base.

Introduce dimethylamine to the reaction mixture. This can be done by bubbling

dimethylamine gas through the solution or by adding a solution of dimethylamine in a solvent

like THF.

Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will

need to be optimized, but a starting point could be 80-120°C for several hours.

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate, dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude product.
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Purification
The crude 2-Dimethylamino-6-fluorobenzonitrile can be purified using standard laboratory

techniques.

Protocol:

Column Chromatography: The crude product can be purified by flash column

chromatography on silica gel. A gradient elution system, for example, with a mixture of

hexane and ethyl acetate, is likely to provide good separation. The fractions containing the

pure product can be identified by TLC analysis.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can

be employed to achieve high purity. The choice of solvent will depend on the solubility of the

compound.

Spectroscopic Analysis
The structure of 2-Dimethylamino-6-fluorobenzonitrile can be confirmed by a combination of

spectroscopic methods. The expected spectral features are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons and the protons of the dimethylamino group. The aromatic protons will

likely appear as multiplets in the downfield region (around 7.0-7.8 ppm), with their chemical

shifts and coupling patterns influenced by the fluorine and dimethylamino substituents. The

methyl protons of the dimethylamino group should appear as a singlet in the upfield region

(around 2.5-3.5 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the

nitrile carbon, and the methyl carbons of the dimethylamino group. The carbon atoms

attached to the fluorine will exhibit C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum should display a single resonance for the fluorine atom

on the aromatic ring. The chemical shift will be characteristic of a fluorine atom attached to

an aromatic ring.
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Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.

Key expected absorption bands include:

C≡N stretch: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is

characteristic of the nitrile group in an aromatic compound.[8][9]

C-F stretch: An absorption band in the region of 1200-1300 cm⁻¹ is expected for the C-F

bond.

C-N stretch: Absorptions corresponding to the C-N bonds of the dimethylamino group will be

present.

Aromatic C-H and C=C stretches: Characteristic absorptions for the aromatic ring will be

observed in their respective regions.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization

(EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. The

fragmentation pattern will likely involve the loss of small neutral molecules or radicals, such as

HCN, CH₃, and potentially others, providing further structural information.

Potential Biological Activity and Signaling Pathways
While there is no specific biological data available for 2-Dimethylamino-6-fluorobenzonitrile,

the structural motifs present in the molecule suggest potential areas of pharmacological

interest.

Inferred Biological Roles
Enzyme Inhibition: Substituted benzonitriles are known to act as inhibitors of various

enzymes. For instance, some are known to be aromatase inhibitors, which are used in the

treatment of estrogen-dependent cancers.[8][9] The nitrile group can act as a key

pharmacophore in binding to the active site of enzymes.
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Anti-inflammatory Activity: Certain substituted benzonitriles have been investigated for their

anti-inflammatory properties.[10]

Cytotoxicity: The presence of fluorine in aromatic compounds can significantly influence their

biological activity, often enhancing their cytotoxic effects against cancer cell lines.[11][12][13]

The increased lipophilicity and altered electronic properties due to fluorination can lead to

improved cellular uptake and target interaction.[14][15]

Hypothetical Signaling Pathway
Given the known activities of related compounds, a hypothetical signaling pathway for 2-
Dimethylamino-6-fluorobenzonitrile could involve the modulation of a key enzyme or

receptor involved in cell proliferation or inflammation. For example, if it were to act as an

aromatase inhibitor, it would interfere with the estrogen biosynthesis pathway.

2-Dimethylamino-6-fluorobenzonitrile

Target Enzyme
(e.g., Aromatase)

Inhibition

Signaling Pathway
(e.g., Estrogen Biosynthesis)

Modulation

Cellular Effect
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Figure 2: Hypothetical signaling pathway for 2-Dimethylamino-6-fluorobenzonitrile.
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Disclaimer: The biological activities and signaling pathways described are speculative and

based on the activities of structurally related compounds. Experimental validation is required to

determine the actual pharmacological profile of 2-Dimethylamino-6-fluorobenzonitrile.

Safety and Handling
Detailed toxicology data for 2-Dimethylamino-6-fluorobenzonitrile is not available. However,

based on the data for similar compounds, it should be handled with care. Assume it is harmful if

swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn when handling this compound. Work should be conducted in a well-ventilated fume

hood.

This technical guide provides a foundational understanding of 2-Dimethylamino-6-
fluorobenzonitrile. Further experimental investigation is necessary to fully elucidate its

properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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